(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid is a chemical compound that belongs to the class of isoindole derivatives, notable for its potential pharmacological applications. This compound is recognized for its structural complexity and biological significance, particularly in medicinal chemistry. Its systematic IUPAC name reflects its stereochemistry and functional groups, indicating it possesses both a propanoic acid moiety and an isoindole structure.
The compound can be synthesized through various methods, often involving complex organic reactions. While specific commercial sources for this compound were not identified in the search results, related compounds and reference standards can be procured from chemical suppliers specializing in pharmaceutical and analytical standards.
This compound is classified under the category of organic compounds with potential applications in pharmaceuticals. It may exhibit properties relevant to non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic classes.
The synthesis of (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid typically involves multi-step organic reactions. Common methods may include:
Technical details regarding specific reagents, catalysts, and conditions would depend on the chosen synthetic pathway and are often documented in specialized chemical literature.
The molecular formula of (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid is , with a molecular weight of approximately 219.19 g/mol. The structure features:
CC(C(=O)O)C1=CC2=C(C=C1)N(C(=O)C2=O)C=C(C=C2)C=C1
HCPVYBCAYPMANM-UHFFFAOYSA-N
These representations allow for computational modeling and prediction of chemical behavior.
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid can participate in various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity.
Further research is required to elucidate its precise mechanism of action through pharmacological studies.
The compound exhibits typical properties associated with carboxylic acids and nitrogen-containing heterocycles. Its reactivity profile would depend on the presence of functional groups such as carbonyls and amines.
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid has potential applications in:
Further exploration into its biological activity and pharmacokinetics could expand its applications in medicinal chemistry and drug discovery.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2